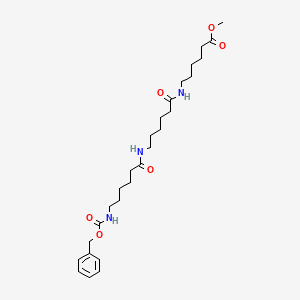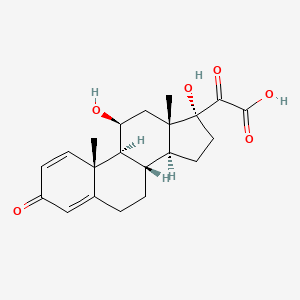
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is a steroidal compound with significant biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves multiple steps, starting from basic steroidal precursors. The process typically includes oxidation, reduction, and substitution reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various hydroxylated and ketonized derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is used as a precursor for synthesizing other steroidal compounds. Its unique structure allows for modifications that lead to the development of new chemical entities.
Biology
In biological research, this compound is studied for its role in various metabolic pathways. It serves as a model compound for understanding steroid metabolism and its effects on cellular functions.
Medicine
Medically, Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- is investigated for its potential therapeutic effects. It has shown promise in treating inflammatory conditions and certain hormonal disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other steroid-based products. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- involves its interaction with specific molecular targets such as steroid receptors. It modulates the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include the regulation of inflammatory mediators and hormonal balance.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pregna-1,4-diene-3,20-dione,11,17-dihydroxy-6-methyl-, (6a,11b)-
- 11β,17α-Dihydroxy-6α-methylpregna-1,4-diene-3,20-dione
Uniqueness
Pregna-1,4-dien-21-oic acid, 11,17-dihydroxy-3,20-dioxo-, (11b)- stands out due to its specific hydroxylation pattern and the presence of multiple functional groups
Eigenschaften
Molekularformel |
C21H26O6 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C21H26O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-16,23,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,19-,20-,21-/m0/s1 |
InChI-Schlüssel |
FZHFGUJVTAMJKG-HRUPCHJUSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)C(=O)O)O)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


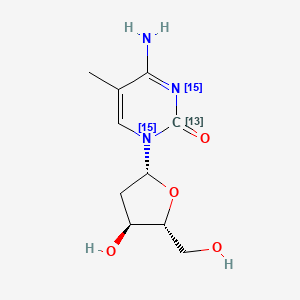
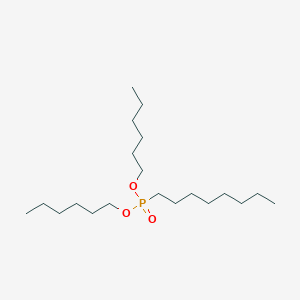
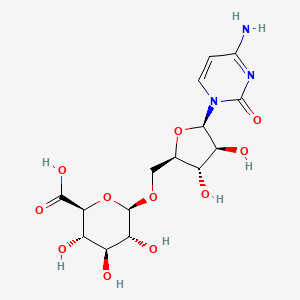


![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
![3-(4-Morpholinyl)-5-[[(4-nitrophenoxy)carbonyl]amino]-1,2,3-oxadiazolium Inner Salt](/img/structure/B13839856.png)
![(2S,5R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B13839857.png)
![4-Pyridazinol, 6-[4-(trifluoromethyl)phenyl]-](/img/structure/B13839866.png)
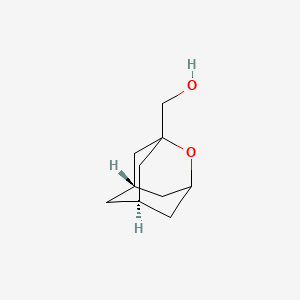
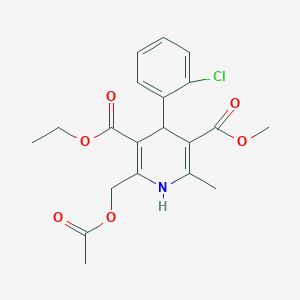

![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839888.png)
